molecular formula C12H10F17NO6S2 B12819032 Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate CAS No. 2558-75-0

Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate

Cat. No.: B12819032
CAS No.: 2558-75-0
M. Wt: 651.3 g/mol
InChI Key: GUHKPYLZMQOFCA-UHFFFAOYSA-N
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Description

Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate is a chemical compound with the molecular formula C12H10F17NO6S2 and a molecular weight of 651.314 g/mol . It is known for its unique structure, which includes a perfluorooctyl group, making it highly fluorinated. This compound is often used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

The synthesis of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves several steps. One common method includes the reaction of N-ethyl-2-perfluorooctylsulfonamide with ethylene oxide, followed by the addition of sulfuric acid to form the hydrogen sulfate ester . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate involves its interaction with molecular targets through its hydrophobic and hydrophilic regions. The perfluorooctyl group interacts with hydrophobic environments, while the hydrogen sulfate group interacts with hydrophilic environments. This dual interaction allows it to act as an effective surfactant and emulsifier .

Comparison with Similar Compounds

Mono(N-ethyl-2-perfluorooctylsulfonaminoethyl)hydrogen sulfate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of hydrophobic and hydrophilic groups, making it highly effective in applications requiring both properties .

Properties

CAS No.

2558-75-0

Molecular Formula

C12H10F17NO6S2

Molecular Weight

651.3 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl hydrogen sulfate

InChI

InChI=1S/C12H10F17NO6S2/c1-2-30(3-4-36-38(33,34)35)37(31,32)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H,33,34,35)

InChI Key

GUHKPYLZMQOFCA-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOS(=O)(=O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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